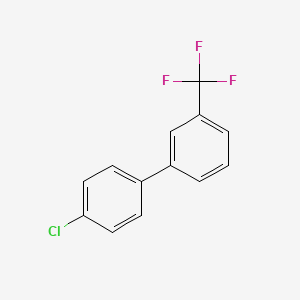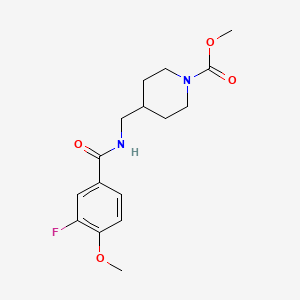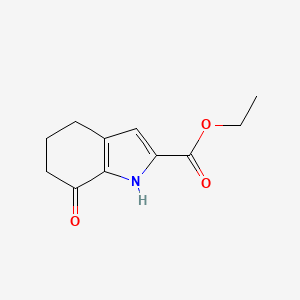
ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Descripción general
Descripción
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 . It is a useful intermediate for the synthesis of biologically active compounds including pyrroloquinoline quinone analogs, which play a significant and productive role in a variety of mammalian processes, such as mitochondrial biogenesis and the attenuation of neurodegenerative diseases .
Molecular Structure Analysis
The InChI code for ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is 1S/C11H13NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h6,12H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has a molecular weight of 207.23 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activity . They could be used in the development of new cancer treatments .
Antioxidant Activity
Indole derivatives also possess antioxidant activities . This means they could be used in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They could be used in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activities . This suggests potential applications in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activities . This suggests potential applications in the treatment of malaria .
Anticholinesterase Activities
Indole derivatives have shown anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Pharmacokinetics
Some physicochemical properties have been reported . The compound has a high gastrointestinal absorption and is predicted to be BBB permeant . The Log Kp value suggests low skin permeation .
Result of Action
The molecular and cellular effects of “ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate” are currently unknown
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Propiedades
IUPAC Name |
ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)8-6-7-4-3-5-9(13)10(7)12-8/h6,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUNPDDVIUSYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
CAS RN |
119647-73-3 | |
| Record name | ethyl 7-oxo-1,4,5,6-tetrahydroindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2814263.png)

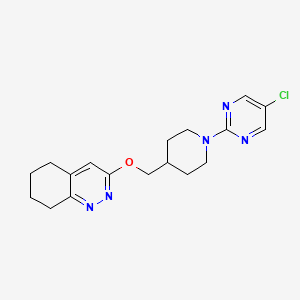
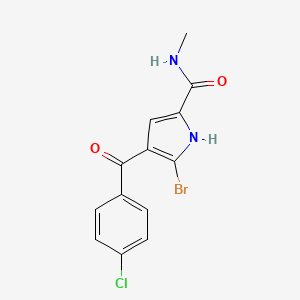

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814273.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-bromobenzenesulfonamide](/img/structure/B2814275.png)
![ethyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2814276.png)
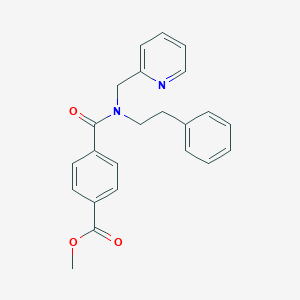
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2814278.png)
![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814282.png)
